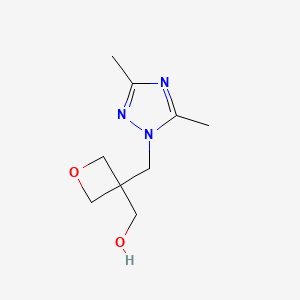
(3-((3,5-Dimethyl-1H-1,2,4-triazol-1-yl)methyl)oxetan-3-yl)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-((3,5-Dimethyl-1H-1,2,4-triazol-1-yl)methyl)oxetan-3-yl)methanol: is a heterocyclic compound that features both an oxetane ring and a triazole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3-((3,5-Dimethyl-1H-1,2,4-triazol-1-yl)methyl)oxetan-3-yl)methanol typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized via a cyclization reaction involving a hydrazine derivative and a suitable nitrile.
Attachment of the Oxetane Ring: The oxetane ring is introduced through a nucleophilic substitution reaction, where an appropriate oxetane precursor reacts with the triazole derivative.
Final Functionalization: The hydroxymethyl group is added through a reduction reaction, often using a reducing agent like sodium borohydride.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to scale up production efficiently.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The hydroxymethyl group can be oxidized to form an aldehyde or carboxylic acid.
Reduction: The triazole ring can undergo reduction to form a dihydrotriazole derivative.
Substitution: The oxetane ring can participate in nucleophilic substitution reactions, leading to various functionalized derivatives.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products
Oxidation: Aldehyde or carboxylic acid derivatives.
Reduction: Dihydrotriazole derivatives.
Substitution: Functionalized oxetane derivatives.
Aplicaciones Científicas De Investigación
(3-((3,5-Dimethyl-1H-1,2,4-triazol-1-yl)methyl)oxetan-3-yl)methanol: has several applications in scientific research:
Medicinal Chemistry: It is explored as a potential pharmacophore in drug design, particularly for its ability to interact with biological targets.
Materials Science: The compound’s unique structure makes it a candidate for developing new materials with specific properties, such as improved stability or reactivity.
Biological Studies: It is used in studies to understand its interaction with enzymes and other proteins, providing insights into its potential therapeutic uses.
Industrial Applications: The compound is investigated for its use in the synthesis of advanced polymers and other industrial chemicals.
Mecanismo De Acción
The mechanism by which (3-((3,5-Dimethyl-1H-1,2,4-triazol-1-yl)methyl)oxetan-3-yl)methanol exerts its effects involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and π-π interactions with biological macromolecules, while the oxetane ring can enhance the compound’s stability and reactivity. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- (3-((3,5-Dimethyl-1H-1,2,4-triazol-1-yl)methyl)oxetan-3-yl)amine
- (3-((3,5-Dimethyl-1H-1,2,4-triazol-1-yl)methyl)oxetan-3-yl)ethylamine
Uniqueness
(3-((3,5-Dimethyl-1H-1,2,4-triazol-1-yl)methyl)oxetan-3-yl)methanol: is unique due to the presence of both a hydroxymethyl group and an oxetane ring, which confer distinct chemical properties. The hydroxymethyl group enhances its solubility and reactivity, while the oxetane ring provides stability and rigidity to the molecular structure.
Propiedades
Fórmula molecular |
C9H15N3O2 |
|---|---|
Peso molecular |
197.23 g/mol |
Nombre IUPAC |
[3-[(3,5-dimethyl-1,2,4-triazol-1-yl)methyl]oxetan-3-yl]methanol |
InChI |
InChI=1S/C9H15N3O2/c1-7-10-8(2)12(11-7)3-9(4-13)5-14-6-9/h13H,3-6H2,1-2H3 |
Clave InChI |
BYUXESGWKONHJJ-UHFFFAOYSA-N |
SMILES canónico |
CC1=NN(C(=N1)C)CC2(COC2)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



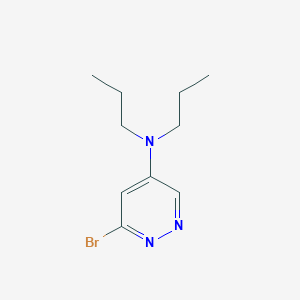
![4-(6-Bromo-2,8-dimethylimidazo[1,2-a]pyridin-3-yl)-2-hydrazinylthiazole](/img/structure/B13005373.png)


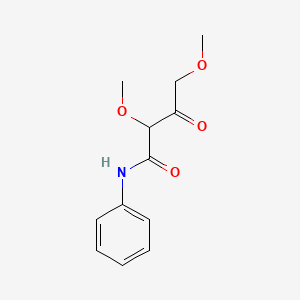
![Methyl 3-hydroxy-7-azabicyclo[2.2.1]heptane-1-carboxylate](/img/structure/B13005406.png)
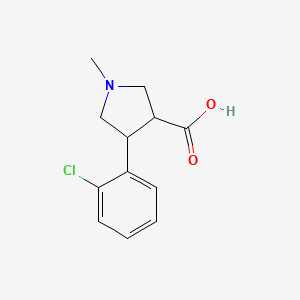
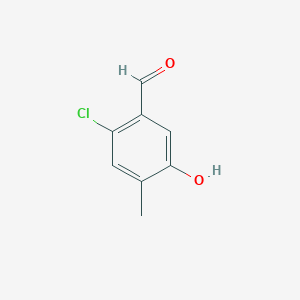
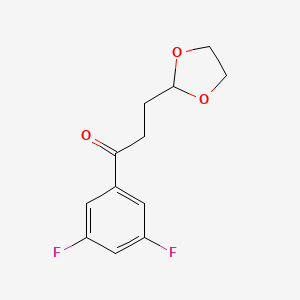
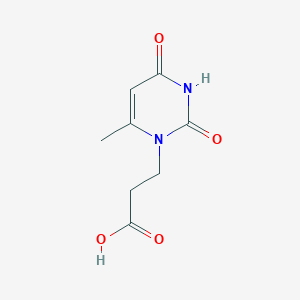
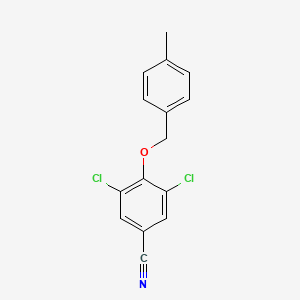
![N-{3-tert-butylbicyclo[1.1.1]pentan-1-yl}-2,2-dimethylpropanamide](/img/structure/B13005444.png)
![1-(6,7-Dihydro-5H-cyclopenta[d]pyrimidin-4-yl)-1H-pyrazole-3-carboxylic acid](/img/structure/B13005464.png)
